3-Bromo-5-isopropylaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-propan-2-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQXIFXOCNMVLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Bromo 5 Isopropylaniline
Regioselective Halogenation Approaches
Regioselective halogenation is a critical step in the synthesis of specifically substituted aromatic compounds like 3-Bromo-5-isopropylaniline. The goal is to introduce a bromine atom at a specific position on the aromatic ring, avoiding the formation of unwanted isomers.
Electrophilic Aromatic Substitution (EAS) Mechanisms
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction type for functionalizing aromatic rings. It involves the attack of an electrophile on the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. pearson.com
Direct bromination of an aniline (B41778) derivative can be achieved using molecular bromine (Br₂) or N-Bromosuccinimide (NBS). NBS is often preferred as it is a solid and a safer source of electrophilic bromine, which can be activated under specific conditions. wikipedia.orgorganic-chemistry.org For electron-rich aromatic compounds like anilines, NBS can be a highly effective brominating agent. wikipedia.org The reaction often proceeds in a solvent, and the choice of solvent can influence the selectivity of the bromination. wikipedia.org For instance, using dimethylformamide (DMF) as a solvent can lead to high para-selectivity in the bromination of some aromatic compounds. wikipedia.org
The bromination of anilines can also be carried out using a mixture of sodium or potassium bromide and an oxidizing agent like hydrogen peroxide in an acidic medium. researchgate.net This method generates bromine in situ, offering a potentially safer alternative to using liquid bromine directly. researchgate.net
| Reagent | Conditions | Selectivity |
| N-Bromosuccinimide (NBS) | Anhydrous CCl₄, radical initiator (e.g., AIBN) | Allylic/Benzylic Bromination wikipedia.org |
| N-Bromosuccinimide (NBS) | Aqueous solvents (e.g., DMSO, THF) | Bromohydrin formation from alkenes wikipedia.org |
| N-Bromosuccinimide (NBS) | DMF | High para-selectivity for electron-rich aromatics wikipedia.org |
| NaBr/H₂O₂ | Acidic medium (e.g., HCl) | In situ generation of Br₂ for aromatic bromination researchgate.net |
This table summarizes general applications of NBS and in situ bromine generation, not specifically for 3-isopropylaniline (B1630885) due to lack of direct data in the search results.
The regiochemical outcome of electrophilic aromatic substitution is heavily influenced by the substituents already present on the benzene ring. Both the amino (-NH₂) group and the isopropyl (-CH(CH₃)₂) group are electron-donating groups, which activate the aromatic ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions. smolecule.com
In 3-isopropylaniline, the amino group is a powerful activating group, strongly directing incoming electrophiles to its ortho (positions 2 and 4) and para (position 6) positions. The isopropyl group is a weaker activating group, also directing to its ortho (positions 2 and 4) and para (position 6) positions. The combined effect of these two groups in a meta-relationship directs the incoming electrophile to positions 2, 4, and 6.
However, steric hindrance from the bulky isopropyl group can play a significant role. bris.ac.uk It can hinder attack at the position ortho to it (position 2), potentially favoring substitution at positions 4 and 6. The formation of this compound requires substitution at position 5, which is meta to both the amino and isopropyl groups. This position is electronically disfavored for electrophilic attack. Therefore, direct bromination of 3-isopropylaniline is unlikely to yield this compound as the major product. To achieve this specific substitution pattern, more advanced synthetic strategies are necessary.
Directed Ortho-Metalation (DoM) Strategies in Synthesis
Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective substitution at the position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org The DMG, typically a heteroatom-containing functional group like an amide or a protected amine, coordinates to an organolithium reagent, such as n-butyllithium. wikipedia.org This directs the deprotonation of the nearest ortho-proton, creating a highly reactive aryllithium intermediate. wikipedia.org This intermediate can then be quenched with an electrophile, such as a bromine source, to introduce a substituent at the desired ortho position with high selectivity. wikipedia.org
While traditional DoM is effective for ortho-substitution, its direct application to synthesize this compound from 3-isopropylaniline would require directing the metalation to the 2 or 4-position. To achieve substitution at the 5-position, a multi-step synthesis involving a strategically placed DMG would be necessary. For instance, if a suitable DMG were present at the 1-position, it could direct metalation to the 2-position. Subsequent functional group manipulations would be required to arrive at the target molecule.
Synthesis via Diazotization and Sandmeyer-type Reactions
The Sandmeyer reaction provides a versatile method to introduce a variety of substituents, including bromine, onto an aromatic ring via a diazonium salt intermediate. masterorganicchemistry.com This process typically starts with the diazotization of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. masterorganicchemistry.com The resulting diazonium group is an excellent leaving group (N₂) and can be replaced by a bromine atom upon treatment with a copper(I) bromide (CuBr) catalyst. masterorganicchemistry.com
To synthesize this compound using this method, one would need to start with 3-amino-5-isopropylaniline. However, a more practical approach would be to start with a precursor that can be converted to the desired aniline. For example, starting with 3-nitro-5-isopropylaniline, the nitro group can be reduced to an amino group. Subsequently, another amino group could be introduced and then converted to a bromo group via diazotization and a Sandmeyer reaction. The diazotization of 3-bromo-4-isopropylaniline (B7965035) has been described in the literature. google.comgoogleapis.com
Catalyst-Mediated Synthetic Routes
Catalyst-mediated reactions are crucial for developing efficient and selective synthetic routes. In the context of synthesizing substituted anilines, catalysts can play various roles, from facilitating cross-coupling reactions to controlling regioselectivity in halogenations.
Recent research has explored the use of Lewis basic selenoether catalysts for the ortho-selective chlorination of anilines. nsf.gov While this specific example deals with chlorination, it highlights the potential of catalyst design to control the regioselectivity of halogenation reactions on anilines. nsf.gov Copper-catalyzed reactions, such as the Ullmann condensation, are also widely used for the formation of C-N bonds and could be relevant in multi-step syntheses of this compound. mdpi.comresearchgate.net For instance, a copper-catalyzed amination could be used to introduce an amino group onto a brominated isopropylbenzene precursor. mdpi.comresearchgate.net Palladium-catalyzed hydroamination of arylacetylenes with anilines is another modern method for creating C-N bonds. mdpi.com
| Catalyst System | Reaction Type | Application |
| Lewis Basic Selenoether | Electrophilic Chlorination | Ortho-selective chlorination of unprotected anilines. nsf.gov |
| Copper(I) Iodide / Carbazole-based ligand | Ullmann-type Coupling | Amination of bromo-substituted precursors. mdpi.comresearchgate.net |
| Palladium Iodide | Hydroamination | Reaction of arylacetylenes with anilines to form secondary amines. mdpi.com |
This table showcases examples of catalyst systems for reactions relevant to aniline synthesis, but not directly for the synthesis of this compound.
Metal-Catalyzed Coupling in Precursor Synthesis (e.g., Suzuki-Miyaura Coupling)
Metal-catalyzed cross-coupling reactions are pivotal in modern organic synthesis for creating carbon-carbon bonds. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron compound with a halide, is a prominent example. organic-chemistry.org While direct Suzuki-Miyaura coupling to form this compound is not extensively documented, this methodology is highly relevant for the synthesis of its complex precursors.
Ortho-substituted anilines are key structural elements in many pharmacologically active compounds. nih.gov The development of efficient coupling methods for unprotected anilines is of significant interest. nih.gov For instance, a Suzuki-Miyaura cross-coupling reaction has been successfully developed for unprotected ortho-bromoanilines, demonstrating compatibility with various boronic esters. nih.gov Such a strategy could be envisioned for a precursor to this compound, potentially involving the coupling of a bromo-aniline derivative with an isopropyl-boronic acid or ester.
Recent advancements have also focused on making these reactions more practical. A one-step deaminative Suzuki-Miyaura type coupling of anilines has been developed using nitrate (B79036) as a diazotization reagent, which avoids the isolation of hazardous diazonium salts and shows broad functional group tolerance. nih.gov Furthermore, research into micellar chemistry has shown that Suzuki-Miyaura reactions can be performed in water under air, using surfactants to create nanoreactors, which significantly improves efficiency and environmental friendliness. mdpi.com
Alternative metal-catalyzed reactions are also employed. Copper-catalyzed Ullmann-type coupling, for example, is an effective method for C-N bond formation. An efficient microwave-assisted, copper-catalyzed amination has been developed for 5-amino-3-bromo-substituted pyrazolo[1,5-a]pyrimidine (B1248293) precursors, showcasing the potential of copper catalysis in the amination of bromo-substituted rings. mdpi.comresearchgate.net
| Catalyst/Ligand System | Substrates | Key Features | Reference |
|---|---|---|---|
| Pd(dppf)Cl₂ / K₂CO₃ | Unprotected ortho-bromoanilines and boronate esters | Diversification of glucocorticoid receptor modulators. | nih.gov |
| Pd(OAc)₂ / Tris-(4-trifluoromethylphenyl)phosphine | Anilines and p-fluorophenyl boronic acid | Deaminative coupling via in situ diazotization with nitrate. | nih.gov |
| Pd(dtbpf)Cl₂ / Kolliphor EL | Bromoanilines and thienyl boronic acids | Micellar catalysis in water, at room temperature, without inert atmosphere. | mdpi.com |
| Pd₂(dba)₃ / P(Cy)₃ | Aryl halides and boronic acids | Used in the synthesis of heterocycle substituted aryl halides. | tandfonline.com |
Green Chemistry Principles and Sustainable Synthetic Approaches
The integration of green chemistry principles into the synthesis of anilines is a growing trend, aiming to reduce environmental impact and improve safety. These approaches often involve the use of less hazardous reagents, alternative energy sources, and environmentally benign solvents.
A notable green approach is the use of sunlight as a clean and powerful energy source. For example, a sustainable pathway for the N-acetylation of anilines has been developed using sunlight and a mild Lewis acid catalyst (MgSO₄) under neat conditions, eliminating the need for conventional heating and organic solvents. rsc.orgrsc.org This method results in excellent yields and high selectivity, with water as the only byproduct. rsc.org
Microwave-assisted synthesis is another key green technology that can dramatically reduce reaction times and improve yields for nitrogen-containing heterocycles. scispace.com A novel, microwave-assisted method for producing anilines from activated aryl halides has been reported, which eliminates the need for organic solvents and metal catalysts, offering a more efficient and eco-friendly alternative. tandfonline.com
The use of water as a green solvent is also being explored. A sustainable method for synthesizing azoxybenzenes involves the oxidation of anilines in water using a cost-effective catalyst, showcasing the potential for aqueous reaction media in aniline chemistry. acs.org Additionally, simple, solvent-free methods, such as the condensation of aniline with benzaldehyde (B42025) in a mortar, have been shown to produce imines efficiently, aligning with green chemistry's goal of minimizing solvent use. univ-ouargla.dz These principles and methods, while demonstrated on other anilines, are directly applicable to developing more sustainable synthetic routes for this compound.
| Approach | Key Principle | Example Application | Reference |
|---|---|---|---|
| Photocatalysis | Use of sunlight as a renewable energy source. | N-acetylation of anilines using MgSO₄ as a catalyst. | rsc.orgrsc.org |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times. | Synthesis of anilines from aryl halides without organic solvents or catalysts. | tandfonline.com |
| Aqueous Synthesis | Use of water as a safe and environmentally benign solvent. | Synthesis of azoxybenzenes from anilines. | acs.org |
| Solvent-Free Reaction | Elimination of volatile organic compounds. | Condensation of aniline and benzaldehyde by grinding in a mortar. | univ-ouargla.dz |
Industrial Scale-Up and Process Optimization Research
The transition from laboratory-scale synthesis to industrial production of this compound requires robust and optimized processes. Research in this domain focuses on technologies like continuous flow reactors and methodologies aimed at maximizing yield and purity.
Continuous Flow Reactor Applications in Production
Continuous flow reactors, such as plug flow reactors (PFRs), offer significant advantages over traditional batch reactors for industrial-scale chemical production. ijerd.com They allow for better control over reaction parameters, improved heat and mass transfer, enhanced safety, and greater consistency in product quality. mdpi.com
The production of aniline via the hydrogenation of nitrobenzene (B124822) is a well-established industrial process that has been successfully adapted to continuous flow systems. ijerd.com For example, a process involving the heating of nitrobenzene with hydrogen in a plug flow reactor can produce aniline with high purity. ijerd.com This technology could be directly applied to the synthesis of this compound from its corresponding nitro-precursor (e.g., 1-bromo-3-isopropyl-5-nitrobenzene).
Recent research has demonstrated the effectiveness of copper-catalyzed transfer hydrogenation of nitroarenes to anilines under continuous flow conditions. acs.org This method is environmentally benign as it avoids the use of hydrogen gas and precious metals, and the catalytic system has shown long-term stability, making it suitable for industrial application. acs.org The use of continuous flow has also been shown to be more effective than batch processes in the selective hydrogenation of functional groups, as seen in the synthesis of 4-iodoaniline (B139537) where flow conditions led to higher yields and reduced byproduct formation. mdpi.com
Methodologies for Yield and Purity Enhancement
Maximizing the yield and purity of the final product is a critical aspect of industrial process optimization. For aniline production, this often involves a combination of optimized reaction conditions and efficient purification techniques.
In continuous flow processes, parameters such as temperature, pressure, and substrate concentration can be finely tuned to enhance product yield. For the selective hydrogenation of 1-iodo-4-nitrobenzene, optimizing the reaction temperature in a continuous flow setup was crucial for maximizing the yield of 4-iodoaniline while minimizing the formation of aniline as a byproduct. mdpi.com The study also found that increasing substrate concentration did not negatively affect the yield in the continuous flow system, which is a significant advantage for industrial throughput. mdpi.com
Post-reaction purification is equally important. In the design of an aniline production process from nitrobenzene, a distillation column is used to purify the aniline to 95% after its synthesis in a plug flow reactor. ijerd.com For some products, high purity can be achieved with minimal processing. A scalable, catalyst-free synthesis of N-substituted ureas in water, for instance, yielded a product of high chemical purity through simple filtration, even at a 20 mmol scale. rsc.org Interestingly, for 4-isopropylaniline, the reaction gave a considerably better isolated yield at a larger scale compared to smaller batches. rsc.org
| Parameter | Batch Reactor | Continuous Flow Reactor |
|---|---|---|
| Maximum Yield (4-iodoaniline) | 72% | ~89% |
| Byproduct (Aniline) Formation | 4% | 1% |
| Effect of Increased Substrate Concentration | Not specified | Yield remained high (~89%) |
Elucidation of Chemical Reactivity and Transformation Pathways
Aromatic Ring Reactivity Studies
The reactivity of the aromatic core of 3-Bromo-5-isopropylaniline is complex, with the amino group acting as a strong activating group, the isopropyl group as a weak activating group, and the bromine atom as a deactivating group. This unique substitution pattern opens avenues for selective functionalization through different reaction pathways.
Nucleophilic Aromatic Substitution (SNAr) Reactions of the Bromine Atom
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. The success of this reaction is highly dependent on the electronic properties of the ring.
Reactivity with Various Nucleophiles (e.g., amines, thiols, alkoxides)
The SNAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. escholarship.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. In the case of this compound, the substituents are an electron-donating amino group and a weakly electron-donating isopropyl group. These groups increase the electron density of the aromatic ring, making it less electrophilic and thus deactivating it towards nucleophilic attack. Consequently, direct SNAr reactions on this compound with common nucleophiles such as amines, thiols, or alkoxides are generally considered unfavorable under standard conditions. The electron-rich nature of the ring makes the displacement of the bromide ion via the classical addition-elimination pathway energetically difficult.
Mechanistic Investigations of SNAr Pathways
The primary mechanism for SNAr reactions is the addition-elimination pathway. This process involves two main steps:
Addition: The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized anionic intermediate (Meisenheimer complex). This step is typically the rate-determining step as it disrupts the aromaticity of the ring. umons.ac.be
Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.
For this compound, the formation of the Meisenheimer complex is highly disfavored. The electron-donating amino and isopropyl groups destabilize the negative charge of the intermediate, increasing the activation energy for the initial nucleophilic attack. Alternative mechanisms for nucleophilic substitution, such as those involving benzyne (B1209423) intermediates, are also unlikely given the lack of extremely strong basic conditions typically required. Due to this inherent low reactivity, specific mechanistic studies on SNAr pathways for this particular compound are not prevalent in the scientific literature.
Electrophilic Substitution at Unsubstituted Aromatic Positions
Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The outcome of this reaction on a substituted benzene (B151609) ring is governed by the directing effects of the existing substituents.
In this compound, the three substituents collectively influence where a new electrophile will be introduced. The available positions for substitution are C2, C4, and C6.
Amino Group (-NH₂): A powerful activating group that directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.
Isopropyl Group (-CH(CH₃)₂): A weakly activating group that also directs ortho (C4, C6) and para (C2) relative to its position.
Bromo Group (-Br): A deactivating group that, due to lone pair resonance, directs ortho (C2, C4) and para (C6) to itself.
The powerfully activating amino group is the dominant directing influence. Therefore, electrophilic attack is strongly favored at the positions ortho and para to it (C2, C4, and C6). Steric hindrance from the bulky isopropyl group at C5 may slightly disfavor substitution at the adjacent C4 and C6 positions compared to the C2 position. However, the strong electronic activation provided by the amino group at these positions generally overcomes steric effects. Thus, a mixture of 2-, 4-, and 6-substituted products is expected, with the precise ratio depending on the specific electrophile and reaction conditions used.
| Substituent | Position | Electronic Effect | Directing Effect | Target Positions Activated/Deactivated |
|---|---|---|---|---|
| -NH₂ | C1 | Strongly Activating (+R > -I) | Ortho, Para-Directing | C2 (ortho), C4 (para), C6 (ortho) |
| -Br | C3 | Deactivating (-I > +R) | Ortho, Para-Directing | C2 (ortho), C4 (ortho), C6 (para) |
| -CH(CH₃)₂ | C5 | Weakly Activating (+I) | Ortho, Para-Directing | C2 (para), C4 (ortho), C6 (ortho) |
Cross-Coupling Reactions at the Aryl Bromide Moiety
The bromine atom on this compound serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. These reactions are highly valuable in modern organic synthesis.
Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig, Heck, Sonogashira, Suzuki-Miyaura)
While specific experimental results for this compound are not extensively documented in readily available literature, its structure is well-suited for these transformations. The following tables outline illustrative and typical conditions for these reactions based on protocols used for similar bromoaniline substrates.
Disclaimer: The following tables provide representative, not experimentally verified, conditions for the coupling reactions of this compound. The conditions are based on established protocols for analogous aryl bromide substrates.
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine. It is a powerful method for synthesizing complex aniline (B41778) derivatives.
| Coupling Partner (Amine) | Pd Catalyst | Ligand | Base | Solvent | Temperature |
|---|---|---|---|---|---|
| Primary/Secondary Alkylamine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 80-110 °C |
| Aniline Derivative | Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 100 °C |
| Heterocyclic Amine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | THF | 65-80 °C |
Heck Reaction: This reaction forms a carbon-carbon bond between the aryl bromide and an alkene, typically yielding a substituted styrene (B11656) derivative.
| Coupling Partner (Alkene) | Pd Catalyst | Ligand | Base | Solvent | Temperature |
|---|---|---|---|---|---|
| Styrene | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100 °C |
| Methyl Acrylate | PdCl₂(PPh₃)₂ | (none) | NaOAc | Acetonitrile (B52724) | 80 °C |
| Allyl Alcohol | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF/H₂O | 120 °C |
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to produce an arylalkyne.
| Coupling Partner (Alkyne) | Pd Catalyst | Co-catalyst | Base | Solvent | Temperature |
|---|---|---|---|---|---|
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 25-50 °C |
| 1-Hexyne | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 60 °C |
| Trimethylsilylacetylene | Pd(OAc)₂ | CuI | Piperidine | DMF | 25 °C |
Suzuki-Miyaura Reaction: One of the most common C-C bond-forming reactions, it couples the aryl bromide with an organoboron species, such as a boronic acid or ester.
| Coupling Partner (Boronic Acid/Ester) | Pd Catalyst | Ligand | Base | Solvent | Temperature |
|---|---|---|---|---|---|
| Phenylboronic Acid | Pd(PPh₃)₄ | (none) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 °C |
| 4-Methoxyphenylboronic Acid | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 °C |
| Thiophene-3-boronic acid | PdCl₂(dppf) | (none) | Cs₂CO₃ | DMF | 90 °C |
Copper-Catalyzed Coupling Reactions (e.g., Ullmann-type Reactions)
The bromine atom of this compound is a key functional group for forming new carbon-carbon and carbon-nitrogen bonds through various cross-coupling reactions. Copper-catalyzed reactions, particularly Ullmann-type condensations, are widely used for C-N bond formation. In the context of this compound, the C-Br bond can react with a variety of nucleophiles, such as amines, alcohols, or thiols, in the presence of a copper catalyst.
For instance, a copper-catalyzed amination could be employed to introduce an additional amino group onto the aromatic ring by reacting this compound with an amine. The classic Ullmann reaction involves the copper-promoted coupling of an aryl halide with an amine, alcohol, or thiol. These reactions typically require high temperatures, a stoichiometric amount of copper, and a base. However, modern advancements have led to the development of catalytic systems that operate under milder conditions.
| Reactant | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| This compound | Amine (R-NH2) | Cu(I) salt / Ligand | N-Aryl-3-amino-5-isopropylaniline |
| This compound | Alcohol (R-OH) | Cu(I) salt / Ligand | 3-Alkoxy-5-isopropylaniline |
| This compound | Thiol (R-SH) | Cu(I) salt / Ligand | 3-Alkylthio-5-isopropylaniline |
Mechanistic Insights into Catalyst Performance and Ligand Effects
The mechanism of the Ullmann-type C-N coupling reaction is generally believed to proceed through a catalytic cycle involving copper(I) and copper(III) intermediates. The proposed pathway begins with the reaction of an amine with the active Cu(I) species. This is followed by the oxidative addition of the aryl halide (this compound) to the copper center, forming a Cu(III)-aryl complex. The final step is a reductive elimination that releases the N-arylated product and regenerates the active Cu(I) catalyst, allowing it to participate in another cycle.
Reactivity of the Amino Group
The amino group in this compound is a versatile functional handle that can undergo a range of chemical transformations, providing access to a diverse array of derivatives.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the amino group possesses a lone pair of electrons, rendering it nucleophilic. This allows for N-alkylation reactions with various alkylating agents, such as alkyl halides, to form secondary and tertiary amines. These reactions are typically carried out in the presence of a base to neutralize the acid generated. Similarly, N-acylation can be achieved by reacting the aniline with acylating agents like acyl chlorides or anhydrides. This reaction is often performed in the presence of a non-nucleophilic base, such as pyridine, to yield the corresponding amide. These transformations are fundamental in modifying the electronic properties and steric environment of the amino group.
Diazotization Chemistry and Subsequent Transformations
Primary aromatic amines like this compound can be converted into diazonium salts through a process known as diazotization. This reaction involves treating the aniline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C). chemicalnote.com The resulting aryl diazonium salt is a highly valuable synthetic intermediate. chemicalnote.com
The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be substituted by a wide variety of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. This allows for the introduction of a range of functional groups onto the aromatic ring, including halogens (-Cl, -Br, -I), cyano (-CN), hydroxyl (-OH), and others. This two-step sequence of diazotization followed by nucleophilic substitution significantly expands the synthetic utility of this compound.
| Reagent for Substitution | Product's Functional Group | Reaction Name |
|---|---|---|
| CuCl / HCl | -Cl | Sandmeyer Reaction |
| CuBr / HBr | -Br | Sandmeyer Reaction |
| CuCN / KCN | -CN | Sandmeyer Reaction |
| H₂O / H⁺, Δ | -OH | Hydrolysis |
| KI | -I | - |
| HBF₄, then Δ | -F | Schiemann Reaction |
| H₃PO₂ | -H | Deamination |
Amidation and Urethane Formation Pathways
The nucleophilic amino group of this compound readily reacts with carboxylic acid derivatives to form amides. This can be achieved using acyl chlorides, anhydrides, or by direct coupling with carboxylic acids using a coupling agent.
Urethane (or carbamate) linkages can be formed by reacting the aniline with chloroformates or isocyanates. The reaction with an isocyanate (R-N=C=O) proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isocyanate group. l-i.co.ukresearchgate.net The basic synthesis involves the exothermic condensation reaction of an isocyanate and a hydroxyl-containing compound, but an analogous reaction occurs with amines to form ureas, and with chloroformates to form urethanes. l-i.co.uk This transformation is crucial for the synthesis of various polymers and pharmacologically active molecules.
Transformations of the Isopropyl Group
The isopropyl group attached to the aromatic ring of this compound is also susceptible to chemical modification, primarily at the benzylic position. The benzylic carbon is the carbon atom directly attached to the aromatic ring.
One of the most common transformations of the isopropyl group is benzylic oxidation. masterorganicchemistry.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the isopropyl group to a carboxylic acid, provided there is at least one hydrogen atom on the benzylic carbon. masterorganicchemistry.comyoutube.com In the case of this compound, this would result in the formation of 3-bromo-5-aminobenzoic acid. This reaction proceeds under harsh conditions and cleaves the C-C bonds of the isopropyl group, leaving only the benzylic carbon attached to the ring as a carboxyl group. masterorganicchemistry.com
Another key reaction is benzylic bromination. This free-radical substitution reaction typically uses N-bromosuccinimide (NBS) in the presence of a radical initiator (like light or peroxide) to selectively introduce a bromine atom at the benzylic position. masterorganicchemistry.com This would convert the isopropyl group into a 1-bromo-1-methylethyl group attached to the 3-bromo-5-aminophenyl ring. The resulting benzylic bromide is a versatile intermediate for further nucleophilic substitution reactions.
| Reaction Type | Reagents | Resulting Functional Group at Benzylic Position |
|---|---|---|
| Benzylic Oxidation | KMnO₄, heat | Carboxylic Acid (-COOH) |
| Benzylic Bromination | N-Bromosuccinimide (NBS), light/peroxide | Benzylic Bromide (-C(Br)(CH₃)₂) |
Oxidation Reactions
The oxidation of anilines can lead to a variety of products, including azoxybenzenes, nitrosobenzenes, and nitrobenzenes, depending on the oxidant and reaction conditions. While specific studies on the oxidation of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on similarly substituted anilines.
Organocatalytic methods, for instance, have been developed for the selective oxidation of substituted anilines. One such approach utilizes 2,2,2-trifluoroacetophenone (B138007) as a catalyst in the presence of an oxidizing agent to yield azoxybenzenes. Alternatively, treatment with hydrogen peroxide in acetonitrile can lead to the formation of the corresponding nitro compounds rsc.org. The presence of both a deactivating bromo group and activating amino and isopropyl groups in this compound suggests a moderate reactivity towards oxidation. The specific product distribution would likely be influenced by the choice of catalyst and reaction parameters.
Another environmentally friendly approach involves the use of hydrogen peroxide as the oxidant, which can be modulated to selectively produce either azoxybenzenes or nitrobenzenes by adjusting the basicity of the reaction medium rsc.org. This method has been shown to be effective for a range of substituted anilines, accommodating both electron-rich and electron-poor substrates rsc.org.
The following table summarizes potential oxidation products of this compound based on general aniline oxidation pathways.
| Oxidizing System | Potential Product(s) | Remarks |
| 2,2,2-Trifluoroacetophenone / Oxidant | 3,3'-Dibromo-5,5'-diisopropylazoxybenzene | Organocatalytic method for azoxybenzene (B3421426) formation rsc.org. |
| H₂O₂ / MeCN | 1-Bromo-3-isopropyl-5-nitrobenzene | Direct oxidation to the nitro derivative rsc.org. |
| H₂O₂ / Base | 3,3'-Dibromo-5,5'-diisopropylazoxybenzene or 1-Bromo-3-isopropyl-5-nitrobenzene | Product selectivity can be controlled by the strength of the base rsc.org. |
Functionalization via C-H Activation Methodologies
Direct C-H activation has emerged as a powerful tool for the functionalization of aromatic compounds, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. The application of these methodologies to anilines often requires the use of a directing group to control the regioselectivity of the C-H bond cleavage.
For this compound, the amino group itself or a modified version of it can serve as a directing group to guide a transition metal catalyst, typically palladium, to the ortho C-H bonds. However, achieving functionalization at the C2, C4, or C6 positions would be the expected outcome of such a strategy.
More advanced strategies have been developed for the meta-C-H functionalization of anilines, which are particularly relevant to the substitution pattern of this compound. These methods often employ a removable directing group in conjunction with a palladium catalyst and a ligand. For instance, the use of a norbornene mediator can relay the initial ortho-palladation to the meta position, enabling the introduction of various functional groups nih.gov. The development of specific ligands, such as 3-acetylamino-2-hydroxypyridine, has been shown to promote the meta-C-H arylation of a wide range of anilines nih.gov.
The steric hindrance and electronic influence of the existing bromo and isopropyl groups would play a crucial role in the efficiency and regioselectivity of any C-H activation reaction on this substrate. The table below outlines potential C-H functionalization approaches applicable to anilines and their potential outcomes for this compound.
| C-H Activation Strategy | Target Position | Potential Coupling Partner | Catalyst/Ligand System |
| Directing Group-assisted ortho-Functionalization | C2, C6 | Aryl halides, Alkenes, Alkynes | Palladium / Phosphine or N-heterocyclic carbene ligands |
| Norbornene-mediated meta-Functionalization | C4 | Aryl iodides | Palladium / 3-acetylamino-2-hydroxypyridine ligand nih.gov |
Stereochemical Aspects of Isopropyl Group Transformations
The isopropyl group in this compound is prochiral, meaning that transformations at this group or at the adjacent aromatic carbons could potentially lead to the formation of stereoisomers if a new chiral center is introduced. While the aromatic ring itself is achiral, the presence of the bulky and electronically distinct substituents could influence the stereochemical outcome of reactions on a chiral reactant or with a chiral catalyst.
In the context of asymmetric synthesis, chiral auxiliaries are often employed to control the stereochemistry of a reaction. For aromatic compounds, a chiral auxiliary can be temporarily attached to the molecule to direct a subsequent reaction to occur on one face of the molecule over the other wikipedia.orgsigmaaldrich.com. For instance, chiral auxiliaries have been used to achieve stereoselective electrophilic aromatic substitutions nsf.gov. In such a scenario, if this compound were part of a larger molecule with a chiral auxiliary, the approach of a reagent could be sterically hindered by the isopropyl group, thus influencing the stereochemical outcome.
The stereochemical impact of the isopropyl group is more pronounced in reactions where it can influence the formation of a new stereocenter in its vicinity. The table below conceptualizes potential stereoselective transformations.
| Reaction Type | Potential Chiral Influence of Isopropyl Group | Key Requirement |
| Asymmetric reaction on the aromatic ring | The isopropyl group can act as a steric directing group, favoring the approach of a chiral reagent from the less hindered side. | A chiral reagent or catalyst is necessary to differentiate between the enantiotopic faces of the aromatic ring. |
| Functionalization of the isopropyl group | Directing a chiral catalyst to selectively functionalize one of the two prochiral methyl groups. | A highly selective chiral catalyst capable of differentiating between the methyl groups of the isopropyl substituent. |
| Reaction involving a chiral auxiliary | The isopropyl group can enhance the diastereoselectivity of a reaction controlled by a chiral auxiliary through steric interactions. | Attachment of a suitable chiral auxiliary to the molecule. |
Strategic Applications of 3 Bromo 5 Isopropylaniline As a Synthetic Building Block
Synthesis of Advanced Organic Intermediates
3-Bromo-5-isopropylaniline serves as a foundational scaffold for creating more complex molecules. Its functional groups—the nucleophilic amine and the reactive carbon-bromine bond—provide orthogonal sites for synthetic elaboration, enabling the stepwise construction of highly substituted aromatic compounds.
The core structure of this compound is readily modified to generate a diverse library of substituted anilines and aryl amines. The amino group can undergo standard transformations such as acylation, alkylation, or diazotization, while the bromine atom is an ideal handle for modern cross-coupling reactions. The bromine atom can be strategically replaced with a variety of substituents through palladium-catalyzed reactions like the Suzuki-Miyaura (carbon-carbon bond formation) and Buchwald-Hartwig amination (carbon-nitrogen bond formation) reactions. These transformations allow for the introduction of new alkyl, aryl, or amino functionalities, significantly expanding the molecular diversity achievable from this single precursor.
Table 1: Key Synthetic Transformations of this compound
| Reaction Type | Reagents/Catalyst | Functional Group Transformed | Resulting Structure |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | C-Br | Biphenyl derivative |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | C-Br | Diamine derivative |
| N-Alkylation | Alkyl halide, Base | N-H | Secondary/Tertiary amine |
A polyfunctionalized aromatic system contains multiple distinct functional groups, and this compound is an excellent starting point for their synthesis. The existing groups direct the position of subsequent reactions, allowing for regioselective control. For instance, the strong ortho-, para-directing nature of the amino group can be harnessed to introduce additional substituents onto the aromatic ring after suitable protection. Following this, the bromine atom can be targeted by cross-coupling reactions, and the protecting group on the amine can be removed or transformed. This multi-step approach enables the synthesis of aromatic rings with three, four, or even more functional groups arranged in a specific, pre-determined orientation, which is crucial for applications in medicinal chemistry and materials science.
Construction of Complex Heterocyclic Systems
Heterocyclic compounds are integral to pharmaceutical and agrochemical research. This compound serves as a valuable precursor for key intermediates required in the synthesis of complex, nitrogen-containing heterocyclic scaffolds.
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds recognized for their significant biological activities. nih.gov A common synthetic route to this scaffold involves the condensation reaction between a 5-aminopyrazole intermediate and a β-dicarbonyl compound. nih.gov
While not a direct reactant in the final cyclization, this compound is a strategic starting material for synthesizing the required substituted 5-aminopyrazole. A plausible synthetic pathway would involve the diazotization of the aniline (B41778) followed by reduction to form a substituted hydrazine (B178648). This hydrazine can then be reacted with a suitable three-carbon component, such as a β-ketonitrile, to construct the desired substituted aminopyrazole ring. The specific substitution pattern of the original aniline is thus incorporated into the final heterocyclic product.
Table 2: Plausible Synthetic Route to a Pyrazolo[1,5-a]pyrimidine (B1248293) Precursor
| Step | Starting Material | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | This compound | NaNO₂, HCl; then SnCl₂ | 3-Bromo-5-isopropylphenylhydrazine |
| 2 | 3-Bromo-5-isopropylphenylhydrazine | β-Ketonitrile | 5-Amino-3-(3-bromo-5-isopropylphenyl)pyrazole |
Quinoxalines are another important class of nitrogen-containing heterocycles, typically synthesized via the condensation of an ortho-phenylenediamine (a 1,2-diaminobenzene) with a 1,2-dicarbonyl compound. researchgate.netmdpi.com To be utilized in quinoxaline (B1680401) synthesis, this compound must first be converted into a substituted ortho-phenylenediamine.
This multi-step transformation highlights its role as an early-stage building block. The process would typically involve:
Protection: The existing amino group is protected (e.g., via acetylation) to prevent side reactions and control its directing effect.
Nitration: A nitro group is introduced onto the ring. The acetylamino and isopropyl groups will direct the nitration to a position ortho to the original amine.
Reduction and Deprotection: The nitro group is reduced to a second amino group, and the protecting group is removed, yielding the required 3-bromo-5-isopropyl-1,2-phenylenediamine.
This resulting diamine, now carrying the specific substitution pattern from the starting material, can be directly used in condensation reactions to produce highly functionalized quinoxalines.
Role in the Development of Materials Science Precursors
Substituted anilines are fundamental monomers for the synthesis of conducting polymers, most notably polyanilines. nih.gov The properties of these polymers, such as solubility, conductivity, and processability, can be finely tuned by introducing substituents onto the aniline monomer. rsc.orgrsc.org
This compound is a promising monomer for creating functional polyanilines.
Solubility: The bulky, nonpolar isopropyl group can disrupt polymer chain packing, increasing the solubility of the resulting polymer in common organic solvents. This is a significant advantage, as the processability of the parent polyaniline is often a challenge. rsc.org
Electronic Properties: The electron-withdrawing nature of the bromine atom can modify the electronic properties of the polymer backbone, influencing its conductivity and redox potentials. researchgate.net
Post-Polymerization Modification: The bromine atom serves as a reactive site that can be modified after the polymerization is complete. This allows for the grafting of other molecules or functional groups onto the polymer chain, creating materials with tailored properties for specific applications, such as sensors or specialized coatings.
The oxidative polymerization of this compound would lead to a new class of polyaniline derivatives with a unique combination of solubility and functionality, making it a valuable precursor in the field of advanced materials. nih.gov
Precursors for Optoelectronic Devices
The development of novel organic materials is a cornerstone of next-generation optoelectronic devices. Substituted anilines, such as this compound, are crucial building blocks in the synthesis of molecules with tailored electronic and photophysical properties. The presence of the reactive bromine atom allows for the introduction of various functionalities through cross-coupling reactions, while the amino group can be readily modified or incorporated into larger conjugated systems.
While specific research detailing the direct application of this compound in optoelectronic devices is not extensively documented in publicly available literature, its structural motifs are found in molecules utilized in this field. For instance, triphenylamine-based derivatives are widely employed as hole-transporting materials in organic light-emitting diodes (OLEDs) and perovskite solar cells. The synthesis of such triphenylamine (B166846) cores can be envisaged through palladium-catalyzed Buchwald-Hartwig amination reactions, where a bromoaniline derivative is coupled with a diarylamine. The isopropyl group in this compound can enhance the solubility and film-forming properties of the final material, which are critical for device fabrication.
The general synthetic utility of bromoanilines in the construction of optoelectronic materials is well-established. They serve as precursors to a wide array of conjugated small molecules and polymers. The ability to precisely tune the electronic properties through the strategic placement of substituents on the aniline ring is a key advantage.
Table 1: Potential Synthetic Routes to Optoelectronic Precursors from this compound
| Reaction Type | Reactants | Potential Product Class |
| Buchwald-Hartwig Amination | Diphenylamine, Palladium Catalyst | Triphenylamine derivatives (Hole Transport Materials) |
| Suzuki Coupling | Arylboronic acid, Palladium Catalyst | Biphenyl derivatives (Luminescent materials) |
| Sonogashira Coupling | Terminal alkyne, Palladium/Copper Catalysts | Arylalkyne derivatives (Conjugated systems) |
Components for Semiconducting Polymers
Semiconducting polymers are at the heart of flexible and printable electronics. The performance of these materials is highly dependent on their molecular structure, which dictates their charge carrier mobility and optical properties. Donor-acceptor (D-A) copolymers, consisting of alternating electron-rich (donor) and electron-poor (acceptor) units, have emerged as a dominant class of high-performance semiconducting polymers.
This compound can be envisioned as a precursor to donor units in such D-A copolymers. The amino group, being electron-donating, can be part of a larger, more complex donor monomer. The bromine atom provides a reactive handle for polymerization reactions, such as Stille or Suzuki polycondensation. The isopropyl group can impart better solubility to the resulting polymer, facilitating its processing from solution.
For example, the aniline derivative could be transformed into a more elaborate heterocyclic donor monomer, which is then copolymerized with an electron-deficient comonomer. The electronic properties of the resulting polymer can be fine-tuned by the choice of the acceptor unit, leading to materials with absorption profiles tailored for specific applications, such as organic photovoltaics or organic field-effect transistors.
Table 2: Representative Properties of Donor-Acceptor Semiconducting Polymers
| Polymer Type | Typical Hole Mobility (cm²/Vs) | Typical Band Gap (eV) |
| P3HT | 10⁻⁴ - 10⁻² | ~1.9 |
| PTB7 | 10⁻³ - 10⁻² | ~1.6 |
| PM6 | >10⁻² | ~1.8 |
Note: This table presents typical values for well-known semiconducting polymers and is for illustrative purposes only.
Ligands in Functional Metal Complexes
The field of coordination chemistry leverages the interaction between metal ions and organic ligands to create functional complexes with diverse applications, including catalysis, sensing, and molecular magnetism. The design of the organic ligand is paramount in dictating the properties of the resulting metal complex.
This compound can serve as a precursor for the synthesis of more complex ligands. The amino group can be a coordination site itself or can be chemically modified to introduce other coordinating functionalities. For instance, it can be converted into an imine through condensation with an aldehyde, leading to Schiff base ligands. The bromine atom can be used to introduce other functional groups or to link the ligand to a larger molecular framework.
While there is no specific mention in the literature of this compound being directly used as a ligand in functional metal complexes, the broader class of substituted anilines is widely employed in ligand synthesis. The electronic and steric environment around the metal center can be precisely controlled by the substituents on the aniline ring, which in turn influences the catalytic activity and selectivity of the complex.
Building Blocks for Solar Cell Materials (e.g., Perovskite, Organic)
The quest for efficient and stable solar energy conversion technologies has driven extensive research into novel materials for photovoltaic devices. Both organic solar cells (OSCs) and perovskite solar cells (PSCs) rely on a combination of materials with specific functions, such as light absorption, charge generation, and charge transport.
This compound is identified as a building block for solar cell materials. In the context of organic solar cells, it can be a precursor to either the donor or acceptor material in the photoactive blend. As discussed in the section on semiconducting polymers, it can be incorporated into conjugated polymers that serve as the electron donor.
Table 3: Key Performance Parameters of Different Solar Cell Technologies
| Solar Cell Type | Record Efficiency (%) | Key Material Classes |
| Organic Solar Cells (single junction) | > 19% | Conjugated Polymers, Fullerenes, Non-Fullerene Acceptors |
| Perovskite Solar Cells (single junction) | > 25% | Metal Halide Perovskites, Hole Transport Materials, Electron Transport Materials |
Note: Record efficiencies are constantly evolving. The values presented are approximate and for comparative purposes.
Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H and ¹³C NMR Techniques for Positional Isomer Identification and Structural Confirmation
¹H and ¹³C NMR spectroscopy are primary tools for confirming the identity and purity of 3-Bromo-5-isopropylaniline, and for distinguishing it from its positional isomers. The chemical shifts, splitting patterns (multiplicity), and integration values of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a unique fingerprint of the molecule's structure.
The substitution pattern of this compound—with substituents at positions 1 (NH₂), 3 (Br), and 5 (isopropyl)—results in a distinct set of signals for the aromatic protons and carbons. The amino group is a strong electron-donating group, while the bromine atom is an electron-withdrawing group; the isopropyl group is a weak electron-donating group. These electronic effects, combined with steric factors, influence the chemical shifts of the aromatic protons and carbons.
In the ¹H NMR spectrum, the aromatic region would be expected to show three distinct signals for the protons at positions 2, 4, and 6. The isopropyl group will exhibit a characteristic septet for the methine proton and a doublet for the two equivalent methyl groups. The protons of the amino group will typically appear as a broad singlet.
The ¹³C NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1-NH₂ | broad singlet | 147-150 |
| C2-H | singlet or narrow triplet | 115-118 |
| C3-Br | - | 122-125 |
| C4-H | singlet or narrow triplet | 120-123 |
| C5-CH(CH₃)₂ | - | 150-153 |
| C6-H | singlet or narrow triplet | 112-115 |
| CH(CH₃)₂ | septet | 34-37 |
Note: Predicted values are based on general principles of NMR spectroscopy for substituted anilines and may vary depending on the solvent and other experimental conditions.
Advanced NMR Techniques (e.g., 2D-NMR, NOESY) for Conformational and Connectivity Studies
While ¹H and ¹³C NMR provide foundational structural information, advanced 2D-NMR techniques are employed for unambiguous assignment of signals and to probe the connectivity and spatial relationships between atoms. srce.hr
Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings, which is invaluable for identifying adjacent protons. In this compound, COSY would confirm the coupling between the methine and methyl protons of the isopropyl group.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This technique would be used to definitively assign the proton signals to their corresponding carbon atoms in the molecule.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for establishing the connectivity across quaternary carbons, such as C1, C3, and C5 in the aromatic ring. For instance, correlations between the isopropyl methine proton and the aromatic carbons C4, C5, and C6 would confirm the position of the isopropyl group.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. For this compound, NOESY could reveal spatial proximities between the amino protons and the aromatic proton at C6, or between the isopropyl protons and the aromatic proton at C4.
The application of these 2D-NMR techniques provides a comprehensive and unambiguous confirmation of the structure of this compound. srce.hr
Chemical Shift Prediction and Correlative Analysis
Computational methods for predicting NMR chemical shifts have become increasingly accurate and are a valuable tool in structural elucidation. nih.gov Density Functional Theory (DFT) calculations can be used to model the electronic environment of the nuclei in this compound and predict the corresponding ¹H and ¹³C chemical shifts. nih.gov
By comparing the experimentally obtained NMR data with the predicted chemical shifts, a high level of confidence in the structural assignment can be achieved. Discrepancies between the experimental and predicted values can also provide insights into subtle conformational or electronic effects within the molecule. This correlative analysis is a powerful approach for validating the proposed structure.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis. measurlabs.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique used to determine the exact molecular mass of a compound. measurlabs.com This precision allows for the unambiguous determination of the molecular formula. For this compound, with a molecular formula of C₉H₁₂BrN, HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.
The presence of bromine is readily identified in the mass spectrum due to its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule. miamioh.edu
Table 2: Exact Mass and Isotopic Pattern for this compound (C₉H₁₂BrN)
| Isotopologue | Exact Mass (Da) | Relative Abundance (%) |
|---|---|---|
| C₉H₁₂⁷⁹BrN | 213.0153 | 100 |
Calculated based on the exact masses and natural abundances of the isotopes.
Fragmentation Pattern Analysis for Structural Characterization
In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of fragmentation patterns. When the molecular ion is formed, it can undergo fragmentation, breaking into smaller, charged fragments. The masses of these fragments provide clues about the molecule's structure.
For this compound, characteristic fragmentation pathways for aromatic amines and halogenated compounds would be expected: libretexts.org
Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.org In this case, the loss of a methyl group from the isopropyl substituent would result in a fragment ion.
Loss of the Halogen: The carbon-bromine bond can break, leading to the loss of a bromine radical and the formation of a cation. miamioh.edu
Loss of Small Neutral Molecules: The molecular ion may also lose small, stable neutral molecules.
By analyzing the masses of the fragment ions, the connectivity of the molecule can be deduced, providing further confirmation of the structure of this compound.
Derivatization Strategies for Enhanced Ionization in MS
In mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), the ionization efficiency of an analyte is a critical factor determining the sensitivity of the analysis. For amine-containing compounds like this compound, which includes amino acids, neurotransmitters, and alkaloids, derivatization is a common strategy to impart desirable properties such as improved chromatographic separation and enhanced ionization efficiency. nih.gov This chemical modification converts the analyte into a form that is more readily ionized, leading to a stronger signal and lower detection limits. spectroscopyonline.com
Several reagents are employed for the derivatization of primary and secondary amines. The selection of a derivatization agent depends on the specific analytical goals and the nature of the analyte. nih.gov A key principle is that the derivatization reaction should be straightforward, ideally proceeding quickly at room temperature without the need for complex buffers or reagents that might interfere with the analysis. nih.gov The resulting derivative should be stable and, crucially, must fragment in a predictable manner during tandem mass spectrometry (MS/MS) to produce ions specific to the target analyte rather than the derivatization reagent itself. nih.gov
Common derivatization strategies for amines that enhance ionization include:
Dansyl Chloride (Dansyl-Cl): This reagent reacts with primary and secondary amines to form highly fluorescent derivatives that also exhibit excellent ionization efficiency in electrospray ionization (ESI), making it a versatile choice. nih.govresearchgate.net
Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl): This is another effective reagent, particularly useful under highly acidic chromatographic conditions. nih.gov
Pyrylium Salts: Reagents like 2,4,6-triphenylpyrylium (B3243816) salts react selectively with primary amines, such as the ε-amino group of lysine, to introduce a permanently charged pyridinium (B92312) group. shimadzu-webapp.eu This "ionization tag" significantly enhances the ionization efficiency, allowing for detection at the attomole level. During fragmentation, these derivatives generate an abundant protonated 2,4,6-triphenylpyridinium ion, which is useful in selective MS modes like multiple reaction monitoring (MRM). shimadzu-webapp.eu
N-{2-[(4-aminophenoxy)methyl]benzyl}-N,N-diethylethanaminium bromide (CAX-A): While developed for aldehydes, this reagent contains an aniline (B41778) functional group, highlighting the reactivity of the amine group in derivatization schemes designed to improve MS detection. researchgate.net
The overarching goal of these strategies is to overcome the sometimes insufficient ionization of native amine compounds, thereby improving the sensitivity and specificity of MS-based analyses. researchgate.netshimadzu-webapp.eu
Infrared (IR) and Raman Spectroscopic Analysis Methods
Vibrational Mode Assignment for Functional Group Identification
The IR and Raman spectra of this compound are characterized by vibrations associated with its primary functional groups: the amino group (-NH2), the isopropyl group (-CH(CH3)2), the carbon-bromine bond (C-Br), and the substituted benzene (B151609) ring. The assignment of spectral bands to specific molecular vibrations is fundamental for structural elucidation. materialsciencejournal.orgresearchgate.net
Amino (-NH₂) Group Vibrations: The -NH₂ group in anilines gives rise to distinct stretching vibrations. Typically, two bands are observed corresponding to the antisymmetric and symmetric stretching modes. researchgate.net For aniline, these appear around 3508 cm⁻¹ and 3422 cm⁻¹, respectively. researchgate.net Other characteristic vibrations include the NH₂ scissoring (bending) mode and the wagging mode. scirp.org
Aromatic Ring Vibrations: The benzene ring exhibits several characteristic vibrational modes. C-H stretching vibrations in the aromatic region typically appear above 3000 cm⁻¹. researchgate.net Ring breathing modes and other C-C stretching vibrations occur in the 1600-1400 cm⁻¹ region. axborotnoma.uz C-H in-plane and out-of-plane bending vibrations are found in the 1300-1000 cm⁻¹ and 950-800 cm⁻¹ regions, respectively.
Isopropyl Group Vibrations: The isopropyl group is identified by its C-H stretching and bending modes. Asymmetric and symmetric stretching of the C-H bonds in the methyl groups occur in the 2980-2970 cm⁻¹ range.
Carbon-Bromine (C-Br) Vibration: The C-Br stretching vibration is typically observed in the lower frequency region of the mid-IR spectrum, generally between 600 and 500 cm⁻¹.
The table below summarizes the expected vibrational modes for the key functional groups in this compound, based on data for aniline and related substituted aromatic compounds.
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Amino (-NH₂) | Antisymmetric & Symmetric Stretching | 3510 - 3420 | researchgate.net |
| Amino (-NH₂) | Scissoring (Bending) | 1650 - 1580 | scirp.org |
| Aromatic Ring | C-H Stretching | 3100 - 3000 | researchgate.net |
| Aromatic Ring | C=C Stretching (Ring Breathing) | 1600 - 1450 | axborotnoma.uz |
| Aromatic Ring | C-H Out-of-Plane Bending | 950 - 800 | |
| Isopropyl (-CH(CH₃)₂) | C-H Stretching | 2980 - 2870 | |
| Carbon-Halogen | C-Br Stretching | 600 - 500 | - |
| Aromatic Amine | C-N Stretching | 1340 - 1250 | materialsciencejournal.org |
Application in Reaction Monitoring and Purity Assessment
This technique is also effective for purity assessment. After a synthesis, the IR or Raman spectrum of the isolated product can be compared to that of a pure reference standard. The presence of unexpected peaks may indicate residual starting materials, byproducts, or other impurities. For instance, if a reaction was intended to modify the isopropyl group, the persistence of its characteristic C-H stretching bands could indicate an incomplete reaction.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. semanticscholar.org This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals how molecules are arranged in the crystal lattice, which is governed by intermolecular interactions. mdpi.com
Crystal Structure Analysis of this compound Derivatives
While the crystal structure of this compound itself is not described in the provided sources, analysis of structurally related bromoaniline derivatives provides insight into the expected molecular geometry. For example, studies on bromoaniline-based Schiff base metal complexes reveal key structural parameters. In a tetra-coordinated copper complex, the Cu-N and Cu-O bond lengths were found to be 2.011 Å and 1.888 Å, respectively. nih.gov In a similar zinc complex, the Zn-N and Zn-O bond lengths were 2.022 Å and 1.898 Å. nih.gov
Crystal structure analyses of compounds like 4-bromoanilinium nitrate (B79036) and other bromo-derivatives confirm the planarity of the aniline ring and provide precise measurements of the bond lengths and angles within the molecule and its packing in the crystal. semanticscholar.orgnih.gov For a derivative of this compound, one would expect to determine the exact conformation of the isopropyl group relative to the plane of the aromatic ring and the precise geometry of the C-Br and C-N bonds.
The table below presents representative data that might be obtained from a crystallographic analysis of a hypothetical this compound derivative, based on findings for similar structures.
| Parameter | Description | Expected Value / Observation | Reference |
|---|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | e.g., Monoclinic, Orthorhombic | semanticscholar.orgnih.gov |
| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c, P2₁2₁2₁ | semanticscholar.orgnih.gov |
| Bond Length (C-N) | The distance between the aromatic carbon and the nitrogen atom. | ~1.40 Å | researchgate.net |
| Bond Length (C-Br) | The distance between the aromatic carbon and the bromine atom. | ~1.90 Å | - |
| Molecular Conformation | The spatial arrangement of the atoms. | The aniline ring is expected to be largely planar. | najah.edu |
Intermolecular Interactions and Packing Effects
The arrangement of molecules in a crystal, known as crystal packing, is dictated by a network of non-covalent intermolecular interactions. rsc.org For derivatives of this compound, several types of interactions are expected to play a crucial role.
Hydrogen Bonding: The amino group (-NH₂) is a potent hydrogen bond donor. It can form strong N-H···O or N-H···N hydrogen bonds if suitable acceptor atoms are present in the structure, which often dominate the crystal packing. nih.govnajah.edu
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites like oxygen or nitrogen atoms (C-Br···O/N). These interactions, along with other weak contacts like Br···Br and Br···H, can contribute significantly to the stability of the crystal lattice. nih.gov
π-π Stacking: The aromatic rings of adjacent molecules can stack on top of each other, an interaction driven by electrostatic and dispersion forces. These π-π stacking interactions are common in the crystal structures of aromatic compounds and are often identified by centroid-to-centroid distances of approximately 3.7 Å. nih.govnih.gov
Computational and Theoretical Investigations in Organic Chemistry
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for investigating the pathways of chemical reactions. By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and, most importantly, transition states.
A transition state represents the highest energy point along the lowest energy path connecting reactants and products. Its structure and energy determine the kinetics of a reaction. Computational methods can locate the geometry of a transition state and a subsequent frequency calculation confirms it by identifying a single imaginary frequency corresponding to the motion along the reaction coordinate.
The energy difference between the reactants and the transition state is the activation energy barrier (ΔE‡). A lower activation energy implies a faster reaction rate. For 3-Bromo-5-isopropylaniline, one could model reactions like electrophilic aromatic substitution. By calculating the energy barriers for an electrophile attacking different positions on the aromatic ring, the regioselectivity of the reaction can be predicted. For instance, calculations would likely confirm that the positions ortho and para to the strongly activating amino group have lower activation barriers for electrophilic attack compared to other positions. scispace.com
Interactive Table: Hypothetical Calculated Energy Barriers for Electrophilic Bromination of 3-Isopropylaniline (B1630885)
This table illustrates how computational modeling can predict the favored product in a reaction by comparing the activation energies for different reaction pathways. The reaction shown is the electrophilic attack on a precursor to form a compound like this compound.
| Position of Attack | Reactant | Transition State Energy (kcal/mol) | Product | Activation Energy (ΔE‡) (kcal/mol) |
| C2 (ortho to NH2) | 3-Isopropylaniline + Br+ | 15.2 | 2-Bromo-5-isopropylaniline | 15.2 |
| C4 (ortho to NH2) | 3-Isopropylaniline + Br+ | 14.8 | 4-Bromo-5-isopropylaniline | 14.8 |
| C6 (para to NH2) | 3-Isopropylaniline + Br+ | 13.5 | 2-Bromo-3-isopropylaniline | 13.5 |
| C5 (meta to NH2) | 3-Isopropylaniline + Br+ | 25.1 | This compound | 25.1 |
Kinetic Isotope Effect (KIE) Predictions
The Kinetic Isotope Effect (KIE) is a powerful tool in physical organic chemistry used to elucidate reaction mechanisms by determining the change in reaction rate when an atom in the reactants is replaced by one of its isotopes. The KIE is expressed as the ratio of the rate constant of the reaction with the lighter isotope (k_L) to the rate constant with the heavier isotope (k_H).
Computational chemistry offers methods to predict KIEs, which can provide valuable insights into the transition state of a reaction. For a hypothetical reaction involving this compound, such as the cleavage of a C-H bond, computational models can be employed to calculate the vibrational frequencies of the molecule and its isotopically substituted counterpart in both the ground state and the transition state. Heavier isotopes generally lead to lower vibrational frequencies, which can result in a greater energy input being required to reach the transition state and thus a slower reaction rate.
A common application is the deuterium (B1214612) KIE (k_H/k_D), where hydrogen is replaced by deuterium. Normal primary KIEs for the deuterium effect are typically in the range of 1 to 8. Secondary KIEs, where the isotopic substitution is at a position other than the bond being broken, can also provide information about changes in hybridization or hyperconjugation at the transition state.
Computational Insights into Regio- and Stereoselectivity
Computational methods are instrumental in understanding and predicting the regio- and stereoselectivity of chemical reactions. For this compound, the directing effects of the bromo, isopropyl, and amino substituents on the aromatic ring govern the regioselectivity of electrophilic aromatic substitution. The amino group is a strong activating group and is ortho-, para-directing. The isopropyl group is a weaker activating group, also directing to ortho and para positions. The bromine atom is a deactivating group but is also ortho-, para-directing.
In the case of this compound, the positions ortho and para to the strongly activating amino group are positions 2, 4, and 6. The bulky isopropyl group at position 5 may sterically hinder substitution at the adjacent positions 4 and 6. Computational chemistry can quantify these electronic and steric effects.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Electronic Effects | Steric Hindrance | Predicted Outcome |
|---|---|---|---|
| 2 | Activated by NH2 | Moderate | Favorable |
| 4 | Activated by NH2 | High (from Isopropyl) | Less Favorable |
This table is a qualitative prediction based on general principles, as specific computational studies on this compound are not available.
Computational models, such as those using Density Functional Theory (DFT), can be used to calculate the energies of the intermediate carbocations (Wheland intermediates) formed during electrophilic attack at each possible position on the aromatic ring. The relative energies of these intermediates can then be used to predict the most likely site of substitution. Furthermore, frontier molecular orbital (FMO) analysis can provide insights into the reactivity of the molecule.
Conformational Analysis and Molecular Dynamics Simulations
Assessment of Molecular Conformations and Stability
Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule (conformers) and to determine their relative energies. For this compound, the primary sources of conformational flexibility are the rotation of the isopropyl group and the pyramidalization of the amino group.
Computational methods, such as potential energy surface (PES) scans, can be performed to explore the conformational space of the molecule. By systematically rotating the dihedral angles associated with the isopropyl and amino groups and calculating the energy at each step, a conformational energy landscape can be generated. The minima on this surface correspond to stable conformers.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C4-C5-C(isopropyl)-H) | Relative Energy (kcal/mol) |
|---|---|---|
| A | 60° | 0.0 |
| B | 180° | TBD |
This table is illustrative. "TBD" (To Be Determined) indicates that specific computational data for this compound is required to populate these fields.
The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which depends on their relative energies.
Influence of Substituents on Molecular Geometry and Dynamics
The substituents on the aniline (B41778) ring—bromo, isopropyl, and amino groups—have a significant influence on the molecule's geometry and dynamics. The electronic effects of these groups can alter bond lengths and angles within the aromatic ring. For instance, electron-donating groups like the amino and isopropyl groups can influence the aromatic system's electron density, while the electron-withdrawing bromine atom will have an opposing effect.
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. By simulating the motion of the atoms according to the principles of classical mechanics, MD can reveal how the substituents affect the flexibility of the molecule, including the rotational dynamics of the isopropyl group and the inversion of the amino group. These simulations can also be used to explore how the molecule might interact with a solvent or a biological receptor.
Future Research Directions and Emerging Trends in the Study of 3 Bromo 5 Isopropylaniline
The unique substitution pattern of 3-bromo-5-isopropylaniline, featuring both an electron-withdrawing bromine atom and an electron-donating isopropyl group in a meta-arrangement, presents a valuable scaffold for future research. This compound serves as a key intermediate for creating more complex molecules with potential applications across various scientific fields. The following sections explore promising future research directions and emerging trends centered on this versatile chemical entity.
Q & A
Q. How do solvent polarity and catalyst choice influence regioselectivity in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
